Validated Dapagliflozin Impurity Synthesis: A Regulatory Requirement Driving Procurement of 1-(5-Bromo-2-chlorophenyl)ethanone
1-(5-Bromo-2-chlorophenyl)ethanone is a non-negotiable starting material for the synthesis of a specific impurity of the blockbuster drug Dapagliflozin, which is essential for its quality control [1]. This application requires the exact 5-bromo-2-chloro isomer; any other analog would lead to a different compound, rendering the resulting standard useless for its intended regulatory purpose. The synthesis of the Dapagliflozin impurity was confirmed and characterized by ¹H NMR and MS, providing a fully validated method that depends on this specific compound [1].
| Evidence Dimension | Structural isomer specificity for validated impurity synthesis |
|---|---|
| Target Compound Data | 5-bromo-2-chlorophenyl isomer |
| Comparator Or Baseline | Any other bromo-chloro isomer (e.g., 2-bromo-5-chloro) |
| Quantified Difference | N/A - Binary requirement (Validated/Invalidated) |
| Conditions | Synthesis of Dapagliflozin impurity 5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone [1] |
Why This Matters
For pharmaceutical quality control, the use of a validated starting material is non-negotiable for regulatory compliance, making 1-(5-Bromo-2-chlorophenyl)ethanone the only valid procurement choice in this context.
- [1] Wang, B., Cao, S., Du, Y., Li, Y., Wu, M., & Hu, C. (2016). Synthesis of Two Impurities in Dapagliflozin. Fine Chemical Intermediates, 46(3), 24-27. View Source
